Cas no 887583-83-7 (1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester)

The compound 1-Piperidinecarboxylic acid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester is a specialized intermediate in organic synthesis, featuring a piperidine core substituted with a 2-bromobenzylamino group and protected as a tert-butyl ester. This structure offers advantages in medicinal chemistry and drug development, particularly as a building block for bioactive molecules. The tert-butyl ester group enhances stability and solubility, facilitating further synthetic modifications. The 2-bromophenyl moiety provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling versatile derivatization. Its well-defined reactivity makes it valuable for constructing complex pharmacophores or exploring structure-activity relationships in pharmaceutical research.
1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester structure
887583-83-7 structure
Product name:1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester
CAS No:887583-83-7
MF:C17H25BrN2O2
MW:369.296603918076
CID:713367
PubChem ID:53255548

1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester
    • 1-Boc-4-(2-Bromo-benzylamino)-piperidine
    • TERT-BUTYL 4-(2-BROMOBENZYLAMINO)PIPERIDINE-1-CARBOXYLATE
    • tert-butyl 4-[(2-bromophenyl)methylamino]piperidine-1-carboxylate
    • tert-Butyl 4-((2-bromobenzyl)amino)piperidine-1-carboxylate
    • 887583-83-7
    • DTXSID70693165
    • tert-Butyl4-((2-bromobenzyl)amino)piperidine-1-carboxylate
    • SCHEMBL69077
    • KS-5868
    • AKOS027378989
    • TERT-BUTYL 4-{[(2-BROMOPHENYL)METHYL]AMINO}PIPERIDINE-1-CARBOXYLATE
    • MDL: MFCD07785998
    • Inchi: InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-8-14(9-11-20)19-12-13-6-4-5-7-15(13)18/h4-7,14,19H,8-12H2,1-3H3
    • InChI Key: ZZGBAPHKIJWPCT-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2Br

Computed Properties

  • Exact Mass: 368.11
  • Monoisotopic Mass: 368.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 41.6A^2
  • Tautomer Count: nothing

1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM527960-1g
tert-Butyl 4-((2-bromobenzyl)amino)piperidine-1-carboxylate
887583-83-7 97%
1g
$309 2022-08-31
Fluorochem
063403-1g
tert-Butyl 4-(2-bromobenzylamino)piperidine-1-carboxylate
887583-83-7 95%
1g
£276.00 2022-03-01

1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester Related Literature

Additional information on 1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester

1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester (CAS No. 887583-83-7): A Comprehensive Overview

1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester, identified by its CAS number 887583-83-7, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The unique structural features of this molecule, particularly its ester functionality and the presence of a brominated phenyl ring, make it a valuable scaffold for the synthesis of novel therapeutic agents.

The< strong>1,1-dimethylethyl ester group attached to the piperidine ring not only influences the solubility and metabolic stability of the compound but also serves as a handle for further chemical modifications. This ester can be hydrolyzed under appropriate conditions to yield the corresponding carboxylic acid derivative, which may exhibit different pharmacological properties. The< strong>4-[[(2-bromophenyl)methyl]amino] moiety introduces a bulky aromatic group with a bromine substituent, which is often employed to enhance binding affinity to biological targets. The bromine atom can participate in various interactions with proteins and enzymes, making it a key feature for designing potent and selective inhibitors.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in numerous cellular processes and are often implicated in diseases such as cancer and inflammation. The< strong>2-bromophenyl group in this compound provides a suitable platform for designing molecules that can disrupt or modulate PPIs. Brominated aromatic compounds have been extensively studied due to their ability to engage in hydrophobic interactions and π-stacking with protein surfaces, thereby enhancing binding affinity.

The< strong>1-piperidinecarboxylic acid backbone is known for its versatility in drug design. Piperidine derivatives are prevalent in clinical drugs due to their favorable pharmacokinetic properties and ability to occupy specific binding pockets in target proteins. The presence of both an amine and an ester group allows for diverse functionalization strategies, enabling the synthesis of libraries of compounds for high-throughput screening (HTS). This flexibility makes< strong>1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester an attractive candidate for medicinal chemists seeking to develop new therapeutics.

Recent advancements in computational chemistry and molecular modeling have further enhanced the understanding of how< strong>CAS No. 887583-83-7 interacts with biological targets. These tools allow researchers to predict binding modes, optimize molecular structures, and identify key pharmacophores. By leveraging these technologies, scientists can accelerate the drug discovery process and improve the likelihood of success in identifying lead compounds. The combination of experimental data with computational predictions provides a robust framework for rational drug design.

The synthesis of< strong>1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the brominated phenyl ring and subsequent coupling reactions to attach the piperidine moiety. Protecting group strategies may be employed to prevent unwanted side reactions during synthesis.

In conclusion, CAS No. 887583-83-7, or more formally known as1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester, represents a promising compound in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. The growing body of research on piperidine derivatives and brominated aromatic compounds underscores the potential of this compound as a lead molecule for future drug development efforts.

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